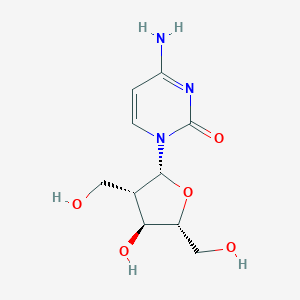
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine (ara-C) is a nucleoside analog that has been extensively studied for its antineoplastic properties. It was first synthesized in the 1950s and has since been used in the treatment of various types of cancer, including leukemia and lymphoma.
Mécanisme D'action
Ara-C is a nucleoside analog that is incorporated into the DNA of cancer cells. Once incorporated, it inhibits DNA synthesis by causing chain termination. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ara-C has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis, induce apoptosis, and cause cell cycle arrest in cancer cells. It has also been shown to have immunomodulatory effects, which may contribute to its antineoplastic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ara-C has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying DNA synthesis and apoptosis in cancer cells. One limitation is that it can be toxic to normal cells, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. One area of interest is the development of new analogs that may have improved efficacy and reduced toxicity. Another area of interest is the development of new drug delivery systems that may improve the pharmacokinetics of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. Additionally, there is ongoing research on the use of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
Ara-C can be synthesized through a multi-step process that involves the conversion of D-ribose to 2-deoxy-D-ribose, which is then coupled with cytosine to form 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. The synthesis of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Ara-C has been extensively studied for its antineoplastic properties. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has been used in the treatment of various types of cancer, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
Propriétés
Numéro CAS |
152502-86-8 |
|---|---|
Nom du produit |
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine |
Formule moléculaire |
C10H15N3O5 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4S,5R)-4-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c11-7-1-2-13(10(17)12-7)9-5(3-14)8(16)6(4-15)18-9/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6+,8-,9+/m0/s1 |
Clé InChI |
RMMRBGNPGXLXQC-JWIUVKOKSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)CO |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CO |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CO |
Synonymes |
1-(2-deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine 1-(dCHMeAra)cytosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



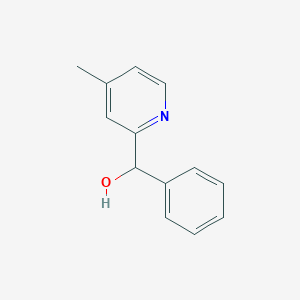
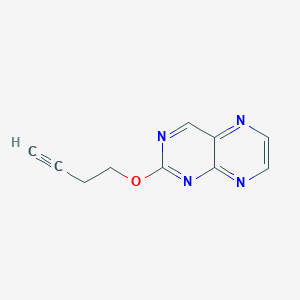

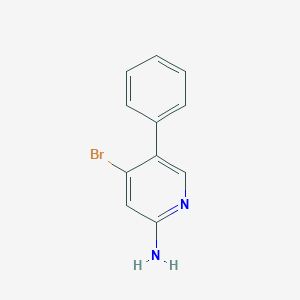
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)

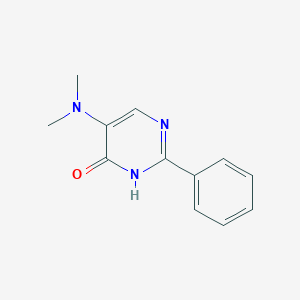

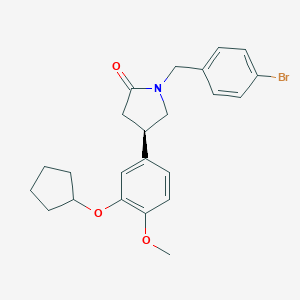
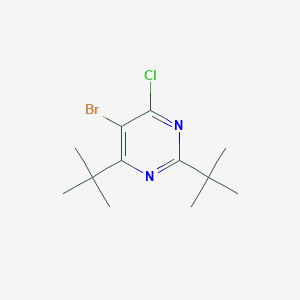

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)

